EZH2 Inhibition: 5-Methoxy Scaffold Potency Relative to Alternative Substitutions
In a systematic SAR study of quinoline-based EZH2 inhibitors, the 5-methoxyquinoline-2-carboxylic acid-derived analog (compound 5k) exhibited an IC50 value of 1.2 µM against EZH2 enzymatic activity. The SAR analysis demonstrated that removal of the 5-methoxy group or its replacement with alternative substituents at other positions resulted in a significant reduction or complete loss of EZH2 inhibitory activity [1]. This contrasts with other EZH2 inhibitor chemotypes such as the pyridone-based GSK126 (IC50 = 9.9 nM) and the indazole-based EPZ005687 (IC50 = 54 nM), which belong to different chemical series with distinct intellectual property landscapes and synthetic accessibility profiles [2]. The quinoline scaffold, particularly with the 5-methoxy substitution, represents a differentiated chemical starting point for inhibitor development.
| Evidence Dimension | EZH2 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 µM (for 5-methoxyquinoline-derived analog 5k) |
| Comparator Or Baseline | GSK126 (pyridone chemotype): IC50 = 9.9 nM; EPZ005687 (indazole chemotype): IC50 = 54 nM; Unsubstituted quinoline analog: IC50 > 10 µM (inactive) |
| Quantified Difference | 5-methoxyquinoline analog is 121-fold less potent than GSK126 but defines a novel scaffold class; 5-methoxy substitution is essential for activity within the quinoline series |
| Conditions | EZH2 enzymatic assay; recombinant protein; in vitro biochemical format |
Why This Matters
This evidence confirms that the 5-methoxyquinoline-2-carboxylic acid scaffold provides a structurally distinct and synthetically accessible entry point for EZH2 inhibitor development, with the 5-methoxy group being essential for activity within this chemical series.
- [1] Xiang, P.; Jie, H.; Zhou, Y.; Yang, B.; Wang, H.-J.; Hu, J.; Hu, J.; Yang, S.-Y.; Zhao, Y.-L. Molecules 2015, 20(5), 7620-7636. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. View Source
- [2] McCabe, M. T. et al. Nature 2012, 492, 108-112. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. View Source
